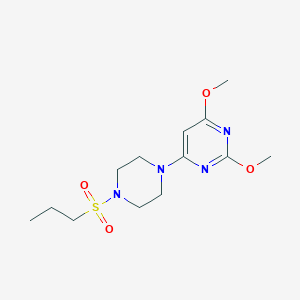

2,4-Dimethoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,4-Dimethoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine” is a chemical compound that has been used in scientific research . It has been used in the profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after chemical derivatization .

Chemical Reactions Analysis

This compound has been used in the derivatization of FFAs for their profiling . The exact chemical reactions involving this compound are not detailed in the available resources.科学的研究の応用

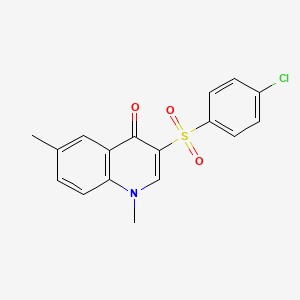

Antiproliferative Activity in Cancer Research

2,4-Dimethoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine has shown promise in cancer research, particularly in its antiproliferative effects against human cancer cell lines. For instance, derivatives of pyrido[1,2-a]pyrimidin-4-one, which include similar structural components, demonstrated significant antiproliferative activity against various human cancer cell lines, suggesting potential as anticancer agents (Mallesha et al., 2012).

Development of Anti-Inflammatory and Analgesic Agents

The compound's structure has been utilized in the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines. These derivatives exhibit anti-inflammatory and analgesic properties, with some showing high inhibitory activity and potency (Abu‐Hashem et al., 2020).

Synthesis of Polyamides

In the field of materials science, this compound has contributed to the synthesis of polyamides containing nucleobases like uracil and adenine. These polyamides, which are synthesized through reactions involving piperazine, have molecular weights in the 1000–5000 range and demonstrate solubility in water (Hattori & Kinoshita, 1979).

Antibacterial Applications

Derivatives of this compound have been explored for their antibacterial properties. For instance, related pyrido(2,3-d)pyrimidine compounds have been shown to be more effective against gram-negative bacteria, including Pseudomonas aeruginosa, than some existing treatments (Matsumoto & Minami, 1975).

Development of Supramolecular Complexes

This compound is also instrumental in the development of supramolecular complexes, like those formed with sulfadiazine and pyridines, for various applications in pharmaceutical and chemical research (Elacqua et al., 2013).

A2B Adenosine Receptor Antagonism

In pharmacological research, derivatives of pyrrolopyrimidin-6-yl benzenesulfonamides, sharing a structural resemblance, have shown high affinity and selectivity as A2B adenosine receptor antagonists, indicating potential in treating various conditions related to this receptor (Esteve et al., 2006).

Multifunctional Antioxidants for Age-Related Diseases

Analogues of this compound, possessing free radical scavenger and chelating groups, have shown promise as multifunctional antioxidants, potentially useful in the prevention and treatment of age-related diseases like cataracts, AMD, and Alzheimer's dementia (Jin et al., 2010).

作用機序

Target of Action

It has been used as a derivatization reagent for the profiling of free fatty acids (ffas) in biological samples .

Mode of Action

The compound interacts with FFAs to improve their ionization efficiency under electrospray ionization mass spectrometry (ESI-MS) conditions . This interaction enhances the profiling of various FFAs in biological samples using liquid chromatography ESI-MS .

Biochemical Pathways

The compound affects the biochemical pathways related to FFAs. FFAs have diverse roles in cellular energy and signaling and are critical molecules in various biological states . They function as signaling molecules in various cellular processes including insulin secretion .

Pharmacokinetics

Its use in improving the ionization efficiency of ffas suggests that it may have an impact on the bioavailability of these compounds .

Result of Action

The result of the compound’s action is the improved profiling of FFAs in biological samples. This enhanced profiling can be used for biomarker discovery in the lipidomics field .

Action Environment

The action of 2,4-Dimethoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine can be influenced by environmental factors such as the conditions under which ESI-MS is performed . .

特性

IUPAC Name |

2,4-dimethoxy-6-(4-propylsulfonylpiperazin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O4S/c1-4-9-22(18,19)17-7-5-16(6-8-17)11-10-12(20-2)15-13(14-11)21-3/h10H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEOVMYNNTYYBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCN(CC1)C2=CC(=NC(=N2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-chlorophenyl)methyl]-4-[4-oxo-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-3-yl]butanamide](/img/structure/B2798542.png)

![[(E)-(2,5-dimethoxyphenyl)methylideneamino]thiourea](/img/structure/B2798550.png)

![4-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2798552.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide](/img/structure/B2798555.png)

![N-[cyano(cyclohexyl)methyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B2798557.png)

![6-ethyl 3-methyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2798561.png)

![2-[4-[6-(3-Methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2798562.png)

![2-hydroxy-N-(2-hydroxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2798563.png)